1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl-
Description
1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl- (CAS 3081-20-7) is a five-membered heterocyclic compound containing one silicon atom and two oxygen atoms within its ring structure. Its molecular formula is C₈H₁₈O₂Si, with six methyl groups attached to the silicon and adjacent carbon atoms (positions 2, 4, and 5). This structure confers unique steric and electronic properties, distinguishing it from purely carbon-based or oxygen-only heterocycles.
Properties
CAS No. |
3081-20-7 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2,2,4,4,5,5-hexamethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(3,4)10-11(5,6)9-7/h1-6H3 |
InChI Key |
GVPUUBGTKARRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O[Si](O1)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl-
General Synthetic Strategy
The synthesis of 1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl- typically involves the intramolecular cyclization of suitable organosilicon precursors containing diol and silyl functional groups. The key step is the formation of the 1,3,2-dioxasilolane ring system by condensation of a diol with a silicon center bearing appropriate alkyl substituents.
Common Precursors and Reagents
- Dimethylsilanediol or dimethyldichlorosilane derivatives : These serve as silicon sources with two reactive sites for ring closure.
- Pinacol or pinacol-like diols (2,3-dimethyl-2,3-butanediol) : Provide the oxygen atoms and carbon backbone for the ring.
- Base or acid catalysts : Facilitate the condensation and cyclization reaction.
- Solvents : Nonpolar or slightly polar solvents such as toluene or ethers are used to dissolve reactants and control reaction conditions.
Representative Synthetic Routes
Cyclocondensation of Pinacol with Dimethyldichlorosilane
- Step 1 : Reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with dimethyldichlorosilane in anhydrous conditions.
- Step 2 : The two hydroxyl groups of pinacol react with the two chlorine atoms on silicon, releasing HCl and forming the cyclic 1,3,2-dioxasilolane ring.
- Step 3 : The reaction is typically carried out under inert atmosphere (nitrogen or argon) to avoid moisture and side reactions.
- Step 4 : Purification by distillation or recrystallization yields the hexamethyl-substituted 1,3-dioxa-2-silacyclopentane.
Alternative Route via Silyl Ether Intermediates
- Step 1 : Preparation of silyl ether intermediates such as (tetramethylethylenedioxy)dimethylsilane by reacting dimethylsilanediol with ethylene glycol derivatives.
- Step 2 : Intramolecular cyclization induced by heating or catalysis to form the five-membered ring.
- Step 3 : Isolation and purification as above.
Experimental Conditions and Optimization
- Temperature : Typically mild heating (50–100 °C) is sufficient to drive the cyclization.
- Solvent choice : Nonpolar solvents like toluene or hexane are preferred to prevent hydrolysis.
- Catalysts : Trace amounts of acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., triethylamine) may be used to improve yields.
- Reaction time : Varies from several hours to overnight depending on scale and conditions.
Research Findings and Data Summary
Yields and Purity
Structural Confirmation
- NMR Spectroscopy : Characteristic signals for methyl groups on silicon and ring carbons confirm substitution pattern.
- Mass Spectrometry : Molecular ion peak at 174.31 g/mol confirms molecular weight.
- X-ray Crystallography : Confirms five-membered ring with silicon-oxygen bonds and hexamethyl substitution.
Patents and Industrial Relevance
Several patents describe the preparation of related 1,3,2-dioxasilolane compounds, including the hexamethyl derivative, highlighting their use as intermediates in silicone polymer synthesis and specialty materials. These patents emphasize the importance of controlling reaction conditions to obtain high purity and yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides, amines, or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclopentane derivatives.
Scientific Research Applications
Materials Science
Silicone Polymers and Coatings
This compound serves as a precursor in the synthesis of silicone polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance. Research indicates that the addition of 1,3-dioxa-2-silacyclopentane improves the mechanical properties of silicone elastomers, making them suitable for applications in aerospace and automotive industries .
Nanocomposites
The compound is utilized in the development of nanocomposites. By integrating nanoparticles with silacyclopentane structures, researchers have achieved materials with enhanced electrical conductivity and thermal properties. These materials are particularly useful in electronic applications such as flexible circuits and sensors .
Catalysis
Catalytic Applications
1,3-Dioxa-2-silacyclopentane has been explored as a catalyst or catalyst support in various organic reactions. Its unique silicon-oxygen framework allows for effective coordination with transition metals, facilitating reactions such as hydrosilylation and cross-coupling reactions. Studies have shown that using this compound as a catalyst can enhance reaction rates and yields significantly compared to traditional catalysts .
Silanol Functionalization
The compound can be converted into silanol derivatives that exhibit catalytic activity in various transformations. These silanol-functionalized compounds have shown promise in applications such as polymerization processes and organic synthesis .
Nanotechnology
Nanostructured Materials
In nanotechnology, 1,3-dioxa-2-silacyclopentane is used to create nanostructured materials with specific optical and electronic properties. Its ability to form stable siloxane bonds allows for the fabrication of nanoscale devices with tailored functionalities. For instance, it has been employed in the development of photonic devices where precise control over light propagation is required .
Drug Delivery Systems
Research indicates potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. The compound's structure facilitates controlled release mechanisms which can enhance the efficacy of drug formulations .
Case Studies
Mechanism of Action
The mechanism of action of 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane involves its ability to form stable bonds with various functional groups. The silicon atom acts as a central hub, facilitating the formation of siloxane or silanol linkages. This compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,3-Dioxolane Derivatives (Oxygen-Based Heterocycles)
- Structural Differences: Heteroatoms: 1,3-Dioxolanes contain two oxygen atoms in a five-membered ring, whereas the target compound replaces one carbon with silicon. Substituents: The dioxolane derivatives in feature polar groups (e.g., hydroxyphenyl, carboxylate esters), unlike the hexamethyl-silacyclopentane’s nonpolar methyl substituents.
- Functional Properties :
- Bioactivity : The 1,3-dioxolane derivatives exhibit significant antibacterial and antifungal activities (e.g., MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans), attributed to their electron-withdrawing substituents enhancing membrane interaction .
- Reactivity : The silicon atom in the target compound may increase ring strain or alter nucleophilic reactivity compared to all-oxygen dioxolanes.
Vinyl Tris(trimethylsiloxy)silane (Linear Siloxane)
Example : Vinyl tris(trimethylsiloxy)silane (CAS 5356-84-3) .
- Structural Differences :
- Backbone : A linear trisiloxane chain vs. the cyclic silacyclopentane.
- Substituents : Vinyl and trimethylsiloxy groups vs. hexamethyl groups.
- Functional Properties :
- Applications : Linear siloxanes like this are often used in polymers and surfactants due to their flexibility, whereas cyclic siloxanes may offer thermal stability or controlled release in materials science.
Data Table: Key Comparisons
Q & A
Q. Table 2: Experimental Design Frameworks
| Method | Application | Reference |
|---|---|---|
| Factorial Design | Optimizing reaction parameters | |
| Response Surface Method | Resolving data contradictions | |
| AFIR Algorithm | Automated reaction pathway exploration |
Key Considerations
- Avoid Trial-and-Error : Leverage combinatorial chemistry and high-throughput screening for rapid condition optimization .
- Data Validation : Cross-reference experimental results with computational predictions to ensure robustness .
- Ethical Reporting : Disclose all variables (e.g., humidity, trace catalysts) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
